

VU0467485: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Physicochemical Properties, Biological Activity, and Associated Methodologies of a Potent M4 Positive Allosteric Modulator

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] As a PAM, **VU0467485** does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia, due to the M4 receptor's role in modulating central nervous system activity.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of **VU0467485**, detailed experimental protocols for its characterization, and a description of its relevant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The key physicochemical data for **VU0467485** are summarized in the table below.



Property	Value	Reference	
IUPAC Name	5-amino-N-[(3-fluoro-4- methoxyphenyl)methyl]-3,4- dimethylthieno[2,3- c]pyridazine-6-carboxamide	[2]	
Synonyms	AZ13713945, VU 0467485, VU-0467485	[1][4]	
CAS Number	1451994-10-7	[1][2]	
Molecular Formula	C17H17FN4O2S	[1][2]	
Molecular Weight	360.41 g/mol	[1][2]	
Appearance	Light yellow to yellow solid	[1]	
SMILES	O=C(C1=C(N)C2=C(C)C(C)=N N=C2S1)NCC3=CC=C(OC)C(F)=C3	[4][5]	
Solubility	DMSO: 20 mg/mL (55.49 mM) with ultrasonic and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.	[1]	
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][4]	

Biological Activity and Selectivity

VU0467485 is a highly potent and selective M4 PAM. Its activity has been characterized across different species, demonstrating its potential for preclinical development.



Parameter	Species	Value	Reference
M4 PAM EC50	Human	78.8 nM	[1][2][3]
M4 PAM EC50	Rat	26.6 nM	[1][2][3]
Selectivity	Human and Rat	Selective for M4 over M1, M2, M3, and M5 muscarinic receptors.	[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **VU0467485**.

Synthesis of VU0467485

The synthesis of **VU0467485** can be achieved through a two-step process as outlined in the literature.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

- Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
- Add 1 M aqueous sodium hydroxide.
- Heat the mixture in a microwave reactor at 150°C for 30 minutes.
- The resulting product is the core intermediate, sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, obtained in approximately 78% yield.[6]

Step 2: Amide Coupling

- Dissolve the carboxylate intermediate from Step 1 in dimethylformamide (DMF).
- Add (3-fluoro-4-methoxyphenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine).



- Stir the reaction mixture at room temperature for 2 hours.
- Purify the final product, VU0467485, by high-performance liquid chromatography (HPLC).[6]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of **VU0467485** as a positive allosteric modulator of the M4 receptor. Since M4 receptors are typically $G\alpha i/o$ -coupled and do not directly signal through calcium mobilization, a common method involves co-expressing the receptor with a promiscuous G-protein, such as $G\alpha qi5$, in a suitable cell line (e.g., CHO or HEK293 cells). This redirects the signaling pathway to the $G\alpha q$ pathway, which results in a measurable increase in intracellular calcium.

Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.
- Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).
- Black, clear-bottom 96-well microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Acetylcholine (ACh) solution.
- VU0467485 solution at various concentrations.
- Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

- Cell Plating: Seed the M4-expressing cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
- Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye-loading solution to each well. Incubate for approximately 1 hour at 37°C, followed by 30 minutes at room



temperature, protected from light.

- Compound Preparation: Prepare a dilution series of VU0467485 in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC20).
- Assay Measurement:
 - Place the cell plate and the compound plate into the fluorescence plate reader.
 - Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds).
 - The instrument's liquid handler should then add the VU0467485 solution followed by the acetylcholine solution to the wells.
 - Record the fluorescence intensity over time to measure the calcium flux.
- Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the response against the concentration of VU0467485 to determine the EC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of **VU0467485** in rats following oral administration.

Materials:

- Male Sprague-Dawley or Wistar rats.
- **VU0467485** formulated for oral gavage (e.g., in a suspension with 0.5% methylcellulose and 0.1% Tween 80 in water).[4]
- Oral gavage needles.
- Blood collection supplies (e.g., heparinized capillary tubes or syringes).



- · Centrifuge for plasma separation.
- LC-MS/MS system for bioanalysis.

Procedure:

- Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least 3
 days. Fast the animals overnight before dosing. Administer a single oral dose of VU0467485
 via gavage.
- Blood Sampling: Collect blood samples (approximately 100-200 μL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Bioanalysis by LC-MS/MS:
 - Sample Preparation: Precipitate proteins from the plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
 - Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase.
 - Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify **VU0467485** and the internal standard.
- Pharmacokinetic Analysis: Use non-compartmental analysis to determine key
 pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to
 reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination
 half-life).

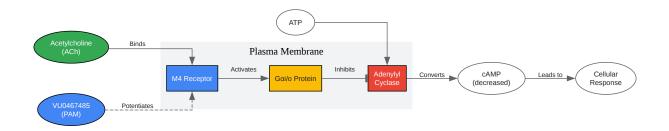
Signaling Pathways and Visualizations



VU0467485 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the M4 receptor is through the inhibitory G-protein, Gai/o.

M4 Receptor Signaling Pathway

Upon activation by acetylcholine, the M4 receptor undergoes a conformational change that activates the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][5] **VU0467485** binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity and/or efficacy of acetylcholine, thereby potentiating this inhibitory signaling cascade.



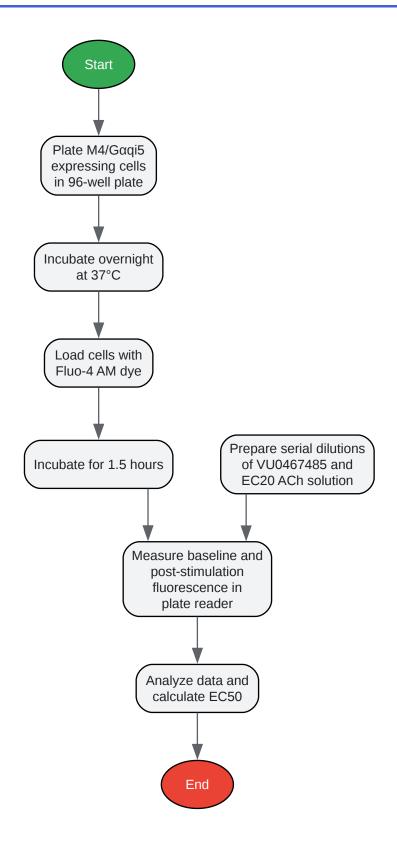
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Caption: M4 receptor signaling pathway modulated by VU0467485.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the logical flow of the in vitro calcium mobilization assay used to characterize **VU0467485**.





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Caption: Workflow for the in vitro calcium mobilization assay.



Conclusion

VU0467485 is a well-characterized M4 positive allosteric modulator with promising physicochemical and pharmacological properties for further investigation as a potential therapeutic for central nervous system disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and similar molecules. The potent and selective nature of **VU0467485**, coupled with its oral bioavailability, makes it a valuable tool for exploring the therapeutic potential of M4 receptor modulation.

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